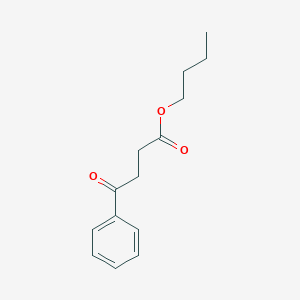
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone is a chemical compound characterized by its unique structure, which includes a cyclohexylmethoxy group attached to a fluorophenyl ring, and an ethanone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and cyclohexylmethyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium carbonate (K2CO3) to deprotonate the phenol, followed by the addition of cyclohexylmethyl chloride to form the cyclohexylmethoxy group.
Ethanone Formation: The final step involves the oxidation of the intermediate compound to introduce the ethanone functional group, often using reagents like chromyl chloride (CrO2Cl2) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The fluorophenyl ring can be reduced to introduce different functional groups.
Substitution: The cyclohexylmethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Oxidation: 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanoic acid.
Reduction: 1-(2-(Cyclohexylmethoxy)-5-fluoroethyl)benzene.
Substitution: Various substituted cyclohexylmethoxy derivatives.
科学的研究の応用
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system being studied.
類似化合物との比較
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone is compared with similar compounds to highlight its uniqueness:
2-(Cyclohexylmethoxy)ethanamine: This compound differs in the presence of an amine group instead of an ethanone group.
1-(2-(Cyclohexylmethoxy)-6-hydroxyphenyl)ethanone: This compound has a hydroxyl group on the phenyl ring instead of a fluorine atom.
1-(2-(Cyclohexylmethoxy)-5-methoxyphenyl)ethanone: This compound has a methoxy group instead of a fluorine atom.
These comparisons help to understand the structural and functional differences that contribute to the unique properties and applications of this compound.
特性
IUPAC Name |
1-[2-(cyclohexylmethoxy)-5-fluorophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHNEKJYBUONDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B7859724.png)











